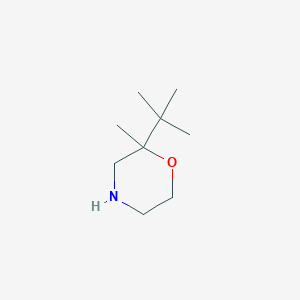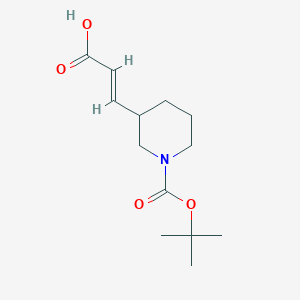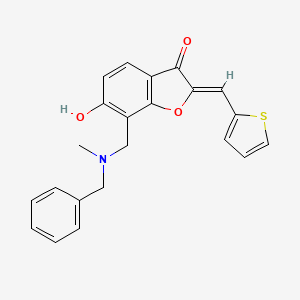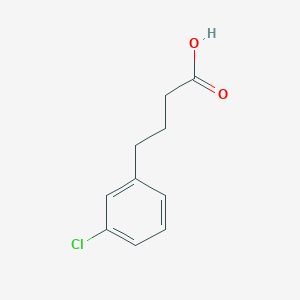
2-Tert-butyl-2-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-2-methylmorpholine is a chemical compound with the molecular formula C9H19NO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H19NO/c1-8(2,3)9(4)7-10-5-6-11-9/h10H,5-7H2,1-4H3 . This indicates that the molecule consists of a morpholine ring with tert-butyl and methyl groups attached to the same carbon atom.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 157.26 .Applications De Recherche Scientifique
Synthetic Building Blocks : 2-Tert-butyl-2-methylmorpholine derivatives have been used as versatile synthetic building blocks. For instance, tert-Butyl cinnamates, aziridinated with high trans-selectivity, are shown to undergo highly selective ring-opening reactions with a range of nucleophiles, demonstrating their utility in organic synthesis (Armstrong & Ferguson, 2012).
Polymerization Processes : The compound finds application in polymerization processes. Studies have reported controlled polymerizations of tert-butyl acrylate using specific catalyst systems, resulting in low molecular weight polymers with narrow distributions, highlighting its role in creating specific polymer structures (Davis & Matyjaszewski, 2000).
NMR Tagging in Protein Research : An interesting application is in protein research, where derivatives of this compound, such as O-tert-Butyltyrosine, are used for NMR tagging. This aids in observing specific signals in complex molecular structures, even in high-molecular-weight systems (Chen et al., 2015).
Sorption and Removal of Contaminants : This compound has also been studied for its sorption affinity to synthetic resins, which can be utilized in the removal of contaminants like MTBE and TBA from water, suggesting its potential in environmental remediation processes (Bi, Haderlein, & Schmidt, 2005).
Catalysis in Asymmetric Hydrogenation : In the field of catalysis, this compound derivatives are used in the asymmetric hydrogenation of alkenes. This is particularly useful in the synthesis of chiral pharmaceutical ingredients, demonstrating its significance in medicinal chemistry (Imamoto et al., 2012).
Enantioselective Synthesis : Derivatives of this compound, like N-tert-butanesulfinyl imines, are used in the enantioselective synthesis of amines. This methodology allows the efficient synthesis of a wide range of highly enantioenriched amines, crucial for the development of asymmetric synthesis strategies (Ellman, Owens, & Tang, 2002).
Molecular and Crystal Structure Studies : The compound is also used in the study of molecular and crystal structures, specifically in investigating the dynamics of tert-butyl and methyl group rotations in organic solids. This research is important for understanding the polymorphism in organic materials (Beckmann et al., 2019).
Catalytic Oxo Transfer Activities : Oxo molybdenum(vi) complexes of aminoalcohol phenolates derived from this compound are used in catalytic oxotransfer activities. These complexes have shown potential in catalyzing epoxidation and sulfoxidation reactions, crucial in organic synthesis (Hossain et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-tert-butyl-2-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2,3)9(4)7-10-5-6-11-9/h10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGKHNPRTHOMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine](/img/structure/B2957267.png)
![5-Fluoro-4-methyl-6-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2957268.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)




![N-[4-[4-(5-Bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2957281.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2957284.png)
![1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2957285.png)
![4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2957286.png)

